molecular formula C23H27N3O5 B2720779 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 899982-57-1

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2720779
CAS No.: 899982-57-1
M. Wt: 425.485
InChI Key: WFUWBZLBZRJBEH-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide (CAS 899982-57-1) is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure recognized for its significant potential in anticancer research . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its ability to contribute to cytotoxicity against malignant cells and interact with a range of biological targets critical for cell proliferation . This compound is offered with a minimum purity of 90% and is available for purchase in quantities ranging from 2mg to 75mg . The molecular structure of this compound integrates the 1,3,4-oxadiazole ring with a 3,4,5-triethoxybenzamide moiety. Such a configuration is characteristic of molecules designed to inhibit key enzymes and proteins involved in cancer pathways . Research into 1,3,4-oxadiazole derivatives has demonstrated that they can exhibit their antiproliferative effects through various mechanisms, including the inhibition of enzymes such as thymidylate synthase, topoisomerase II, and telomerase . The structural features of this compound make it a valuable candidate for researchers investigating novel therapeutic agents in disciplines such as medicinal chemistry, oncology, and chemical biology. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-28-18-12-17(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)16-10-9-14(4)15(5)11-16/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUWBZLBZRJBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Introduction of the Triethoxybenzamide Moiety: The final step involves the acylation of the oxadiazole intermediate with 3,4,5-triethoxybenzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 3,4-dimethylphenyl and 3,4,5-triethoxybenzamide groups distinguish it from related derivatives. Key comparisons include:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Functional Groups
Target Compound 3,4-dimethylphenyl, triethoxy ~460 (estimated) 150–200 (estimated) Oxadiazole, benzamide, ethoxy
7h () 3,4-dimethylphenyl, sulfanyl 389 149–199 Oxadiazole, sulfanyl, thiazole
Combretastatin Analog () 3,4,5-trimethoxy ~420 (estimated) N/A Oxazolone, trimethoxybenzamide
4-Chloro-oxadiazole () Chlorobenzamide, thioxo ~350 (estimated) N/A Oxadiazole, thioxo, chloro
  • Triethoxy vs.
  • Sulfanyl/Thiazole vs. Benzamide (): Compounds like 7h incorporate sulfanyl and thiazole moieties, which may enhance hydrogen-bonding interactions with biological targets (e.g., kinases or proteases).

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound possesses a complex structure characterized by a 1,3,4-oxadiazole moiety and a triethoxybenzamide group. Its molecular formula is C19H24N4O5C_{19}H_{24}N_4O_5, with a molecular weight of approximately 392.42 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, various 1,3,4-oxadiazole derivatives have shown activity against different bacterial strains. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. A comparative study showed that similar oxadiazole derivatives exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting that this compound may possess comparable efficacy.

Enzyme Inhibition

This compound has also been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Studies reveal that certain oxadiazole derivatives exhibit lower IC50 values than established drugs like rivastigmine .

Neuroprotective Effects

The neuroprotective properties of oxadiazole derivatives are noteworthy. Compounds similar to this compound have demonstrated the ability to reduce oxidative stress and inhibit amyloid-beta aggregation in vitro. These activities are crucial for developing treatments for Alzheimer's disease and other neurodegenerative conditions.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, several oxadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity with IC50 values ranging from 15 to 30 µM across various cell lines .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of oxadiazoles. It was found that certain derivatives exhibited dual inhibition against AChE and BChE with IC50 values between 12.8 to 99.2 µM. The study highlighted the importance of substituent variations in enhancing bioactivity .

Comparative Analysis

Here is a comparison table showcasing various oxadiazole derivatives alongside their biological activities:

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamideC20H20BrN3O2Anticancer25
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylacetamideC17H18N4O3AChE Inhibitor33
This compoundC19H24N4O5Anticancer & NeuroprotectiveTBD

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